A Technical Guide to the Synthesis and Properties of Bis(benzo-15-crown-5) Ether as a Selective Potassium Ionophore
A Technical Guide to the Synthesis and Properties of Bis(benzo-15-crown-5) Ether as a Selective Potassium Ionophore
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of bis(benzo-15-crown-5), a highly selective ionophore for potassium ions (K⁺). Specifically, it focuses on the synthesis, physicochemical properties, and cation binding characteristics of bis[(benzo-15-crown-5)-4'-methyl]pimelate, a prominent example of this class of bis-crown ethers. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes diagrams to illustrate complex processes, serving as a vital resource for professionals in chemical synthesis and drug development.
Introduction
Crown ethers, first discovered by Charles Pedersen in 1967, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique ability to form stable complexes with specific metal ions, a "host-guest" relationship, has made them invaluable in various fields of science and technology. Benzo-15-crown-5 is a well-known crown ether with a moderate affinity for sodium and potassium ions.
To enhance both the binding strength and selectivity for a particular cation, two crown ether units can be covalently linked to create a "bis-crown" ether. These molecules can form "sandwich" complexes, encapsulating a cation between the two macrocyclic rings. This cooperative binding leads to a significant increase in complex stability. Bis[(benzo-15-crown-5)-4'-methyl]pimelate (also known as Potassium Ionophore II) is a leading example, demonstrating exceptional selectivity for potassium ions, rivaling that of the natural ionophore valinomycin.[1] This property makes it a critical component in the development of potassium-selective sensors and other applications where precise ion recognition is paramount.
Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate
The synthesis of bis[(benzo-15-crown-5)-4'-methyl]pimelate is a multi-step process that begins with the functionalization of the parent benzo-15-crown-5 molecule. The general strategy involves introducing a reactive handle on the benzene ring, which is then used to couple two crown ether units via a flexible linker, in this case, a pimelate group.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process: formylation of the benzocrown, reduction to an alcohol, and finally, esterification with the linker.
Caption: Synthetic workflow for Bis[(benzo-15-crown-5)-4'-methyl]pimelate.
Experimental Protocols
The following protocols are based on established methods for the functionalization of benzo-crown ethers and subsequent esterification reactions.
Step 1: Synthesis of 4'-Formylbenzo-15-crown-5 [2]
-
Reagents & Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), place 3,4-dihydroxybenzaldehyde (1 equivalent) and n-butanol as the solvent.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, ~2.1 equivalents) to the stirred mixture.
-
Crown Formation: Add 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up & Purification: After cooling, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization from a suitable solvent like n-heptane to yield 4'-formylbenzo-15-crown-5 as a white crystalline solid.
Step 2: Synthesis of 4'-Hydroxymethyl-benzo-15-crown-5
-
Dissolution: Dissolve 4'-formylbenzo-15-crown-5 (1 equivalent) in a mixture of dichloromethane (DCM) and methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, excess) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the aldehyde is fully consumed (monitor by TLC).
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid (HCl).
-
Work-up & Purification: Extract the product into dichloromethane, wash with water, and dry over anhydrous sodium sulfate. Evaporation of the solvent yields 4'-hydroxymethyl-benzo-15-crown-5, which can be further purified by column chromatography if necessary.
Step 3: Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate
-
Reagents & Setup: Dissolve 4'-hydroxymethyl-benzo-15-crown-5 (2 equivalents) in anhydrous dichloromethane containing pyridine (as a base) under an inert atmosphere.
-
Linker Addition: Prepare a solution of pimeloyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the crown ether solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, bis[(benzo-15-crown-5)-4'-methyl]pimelate.
Physicochemical and Spectroscopic Properties
The resulting bis-crown ether is typically a white to off-white solid. Its key physical and chemical properties are summarized below. While a complete, published dataset for the final product is scarce, the table includes known data for the compound and its immediate precursors.
Table 1: Physicochemical and Spectroscopic Data
| Property | Benzo-15-crown-5[3] | 4'-Formylbenzo-15-crown-5[2] | Bis[(benzo-15-crown-5)-4'-methyl]pimelate[4][5] |
| CAS Number | 14098-44-3 | 59513-73-6 | 69271-98-3 |
| Molecular Formula | C₁₄H₂₀O₅ | C₁₅H₂₀O₆ | C₃₇H₅₂O₁₄ |
| Molecular Weight | 268.30 g/mol | 296.31 g/mol | 720.80 g/mol |
| Melting Point (°C) | 79.5 - 80.5 | - | 81 - 84 |
| Appearance | White crystalline solid | White crystalline solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 6.8-6.9 (m, 4H, ArH), 4.1-4.2 (m, 4H, Ar-OCH₂), 3.9-4.0 (m, 4H, OCH₂), 3.7-3.8 (m, 8H, OCH₂) | 9.83 (s, 1H, CHO), 7.4-7.5 (m, 2H, ArH), 6.9-7.0 (d, 1H, ArH), 4.1-4.2 (m, 4H), 3.9-4.0 (m, 4H), 3.7-3.8 (m, 8H) | Data not readily available in searched literature. |
| IR (KBr, cm⁻¹) | Characteristic C-O-C stretches ~1130, 1260 cm⁻¹ | Includes C=O stretch ~1680 cm⁻¹ | Expected: Ester C=O stretch ~1730 cm⁻¹, C-O-C stretch |
Cation Complexation Properties
The primary function of bis(benzo-15-crown-5) is its ability to selectively bind potassium ions. The two crown ether rings cooperate to form a stable sandwich complex, encapsulating the K⁺ ion. This encapsulation effectively shields the cation's charge, allowing it to be transported across nonpolar media, such as cell membranes or PVC films in ion-selective electrodes.
Mechanism of Complexation
The flexible pimelate linker allows the two benzo-15-crown-5 moieties to fold around the target cation. The oxygen atoms of the ether linkages and the aromatic rings create a hydrophilic cavity with a size and geometry that is highly complementary to the ionic radius of potassium (1.38 Å). This three-dimensional coordination results in a highly stable 1:1 complex.
Caption: Formation of a 1:1 sandwich complex with a potassium ion.
Ion Selectivity
The selectivity of an ionophore is a measure of its preference for a specific target ion over other interfering ions. It is often expressed as a logarithmic selectivity coefficient (log KPotTarget,Interferent). A more negative value indicates greater selectivity for the target ion. Bis[(benzo-15-crown-5)-4'-methyl]pimelate exhibits excellent selectivity for potassium over other biologically relevant cations like sodium, calcium, and magnesium.
Table 2: Potentiometric Selectivity Coefficients for Potassium Ionophore II [6]
| Interfering Ion (B) | Log KPotK,B | Selectivity Comment |
| Sodium (Na⁺) | -3.2 | Highly selective for K⁺ over Na⁺ |
| Ammonium (NH₄⁺) | -2.1 | Good selectivity for K⁺ over NH₄⁺ |
| Calcium (Ca²⁺) | < -3.7 | Extremely high selectivity against divalent Ca²⁺ |
| Magnesium (Mg²⁺) | < -3.7 | Extremely high selectivity against divalent Mg²⁺ |
(Data obtained using the separate solution method with 0.01 M chloride solutions in a PVC membrane electrode formulation)
These selectivity values underscore the ionophore's suitability for measuring potassium levels in complex biological fluids like blood serum, where other ions are present in high concentrations.[6]
Applications in Research and Drug Development
The highly specific nature of bis(benzo-15-crown-5) makes it a powerful tool for researchers and drug development professionals.
-
Ion-Selective Electrodes (ISEs): Its primary application is as the active component in K⁺-selective electrodes for clinical and environmental analysis. These sensors are crucial for monitoring potassium levels in blood, which is vital for diagnosing and managing conditions related to cardiac and renal function.[6]
-
Membrane Transport Studies: As a synthetic ionophore, it can be used to create artificial transport systems across lipid bilayers, mimicking the function of natural ion channels. This is valuable for studying the fundamental principles of ion transport and for investigating the effects of potential drug candidates on membrane permeability.
-
Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, solubilizing inorganic salts in organic solvents to facilitate reactions. Its high affinity for potassium can be exploited in reactions involving potassium salts.
-
Drug Delivery Research: While not a drug itself, the principles of host-guest chemistry it embodies are central to supramolecular chemistry-based drug delivery systems. Understanding how to design molecules that selectively bind and transport ions can inform the development of carriers for delivering charged drug molecules across biological barriers.
Conclusion
Bis(benzo-15-crown-5), particularly in the form of bis[(benzo-15-crown-5)-4'-methyl]pimelate, represents a pinnacle of rational design in host-guest chemistry. By linking two crown ether units, a synergistic effect is achieved, leading to an ionophore with outstanding binding affinity and selectivity for potassium ions. Its synthesis, while multi-stepped, relies on well-established organic reactions. The superior selectivity profile makes it an indispensable tool in the field of chemical sensors and provides a valuable model for researchers developing novel molecular recognition and transport systems relevant to pharmacology and drug development.
References
- 1. Analysis of complexation between new bidentate bis-NHC ligand and some metal cations at different temperature [amecj.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Potassium ionophore II | C37H52O14 | CID 4565179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
